Triethoxychlorosilane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloro(triethoxy)silane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClO3Si/c1-4-8-11(7,9-5-2)10-6-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZFASCUIZYYEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](OCC)(OCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063548 | |
| Record name | Silane, chlorotriethoxy- | |
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Molecular Weight |
198.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Triethoxychlorosilane | |
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CAS No. |
4667-99-6 | |
| Record name | Chlorotriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4667-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Silane, chlorotriethoxy- | |
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| Record name | Silane, chlorotriethoxy- | |
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| Record name | Silane, chlorotriethoxy- | |
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| Record name | Chlorotriethoxysilane | |
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Synthetic Methodologies and Reaction Mechanisms of Triethoxychlorosilane
Direct Synthesis Approaches
The direct synthesis, an evolution of the Müller-Rochow process, involves the reaction of elemental silicon with an alcohol. Current time information in Bangalore, IN.acs.org This approach is a cornerstone of industrial organosilicon chemistry. Current time information in Bangalore, IN. Specifically for ethoxysilanes, the process reacts silicon with ethanol (B145695), often in the presence of a catalyst, to yield a mixture of products, including triethoxychlorosilane's non-chlorinated analog, triethoxysilane (B36694), and tetraethoxysilane. Current time information in Bangalore, IN.mdpi.commdpi.com
Catalytic Systems in Direct Synthesis
Copper-Based Catalysis
Copper compounds such as cuprous chloride (CuCl), cupric oxide (CuO), and metallic copper (Cu) are the most common catalysts. Current time information in Bangalore, IN.acs.orgrsc.org CuCl is particularly important and is often prepared via wet chemical methods. ontosight.ai Research has shown that the physical characteristics of the CuCl catalyst, such as having fine particles and a high specific surface area, are beneficial. jkcs.or.krresearchgate.net These properties promote a larger contact area between the catalyst and silicon particles, which is advantageous for the reaction. mdpi.com
The concentration of the CuCl catalyst is a crucial parameter. jkcs.or.krresearchgate.net As the catalyst concentration increases, the reaction activity and the yield of the desired silane (B1218182) generally improve. jkcs.or.kr However, selectivity can be adversely affected at higher concentrations. For instance, when the catalyst concentration exceeds 5%, the selectivity towards triethoxysilane may decrease. jkcs.or.krresearchgate.net Bicomponent catalyst systems, such as a mix of CuCl and metallic copper, have also been studied to leverage potential synergistic effects between different copper sources. sciencemadness.org
Role of Copper Silicides and Metal Phases
It is widely accepted that the copper catalyst's primary role is to create active sites for the reaction. Current time information in Bangalore, IN.acs.org In the initial stages, the copper catalyst interacts with silicon to form various copper silicides (Cu-Si alloys), with Cu₃Si being a particularly noted phase. Current time information in Bangalore, IN.acs.org These copper silicides are considered crucial active components in the catalytic cycle. Current time information in Bangalore, IN. However, it is understood that Cu₃Si and other silicides are not the direct catalysts themselves but are essential intermediates in the formation of the catalytically active phase. Current time information in Bangalore, IN.acs.org
During the process, especially after pretreatment of a CuCl/Si mixture, a metallic copper phase (Cu(0)) also appears at temperatures between 260–500 °C, while the Cu₃Si phase forms at 280–500 °C. Current time information in Bangalore, IN.acs.org The presence of these distinct metal and silicide phases is integral to the catalytic mechanism.
Reaction Conditions and Selectivity
The selectivity of the direct synthesis towards a specific alkoxysilane is highly dependent on the reaction conditions, particularly temperature and the catalyst pretreatment process. Current time information in Bangalore, IN.acs.org Studies focusing on the reaction between ethanol and silicon have demonstrated that the product distribution between triethoxysilane and tetraethoxysilane can be controlled.
Pretreatment of the copper chloride/silicon contact mass at temperatures between 240–300 °C leads to high selectivity for triethoxysilane, reaching between 80% and 97%. Current time information in Bangalore, IN.nih.gov Conversely, conducting the pretreatment at higher temperatures results in a significant shift in selectivity towards tetraethoxysilane, which can exceed 92%. Current time information in Bangalore, IN.acs.org This temperature-dependent selectivity highlights the possibility of tuning the process to favor the desired product. The reaction is often carried out in a fixed-bed or a stirred fluidized-bed reactor. Current time information in Bangalore, IN.ontosight.ai In some configurations, the reaction occurs in a high-boiling solvent slurry. mdpi.comgoogle.com
| Pretreatment Temperature (°C) | Primary Product | Reported Selectivity (%) | Reference |
|---|---|---|---|
| 240–300 | Triethoxysilane | 80–97 | Current time information in Bangalore, IN.nih.gov |
| >300 (High Temperature) | Tetraethoxysilane | >92 | Current time information in Bangalore, IN.acs.org |
Mechanistic Insights into Direct Synthesis
While the direct synthesis of alkoxysilanes has been utilized for decades, its precise mechanism remains a subject of investigation due to its complexity. nih.govsemi.ac.cn The generally accepted model involves several key stages. The process begins with the dispersion of the copper precursor onto the silicon, followed by an induction period where the catalytically active phase, containing copper silicide and dispersed copper, is formed. Current time information in Bangalore, IN.
Indirect Synthesis Pathways
Indirect synthesis routes provide an alternative to the direct process, typically starting from silicon halides rather than elemental silicon. The most established indirect method for preparing ethoxychlorosilanes is the partial alcoholysis of silicon tetrachloride (SiCl₄). rsc.orgontosight.ai
This reaction involves the controlled addition of ethanol (EtOH) to silicon tetrachloride. The stoichiometry of the reactants is critical in determining the final product distribution. By carefully managing the molar ratio of ethanol to silicon tetrachloride, it is possible to substitute the chlorine atoms with ethoxy groups in a stepwise manner. For example, reacting silicon tetrachloride with approximately 1.1 moles of ethanol can produce ethoxytrichlorosilane (SiCl₃(OEt)). rsc.org Further reaction would lead to diethoxydichlorosilane, this compound, and ultimately tetraethoxysilane (TEOS). atamanchemicals.com The synthesis of TEOS via the complete alcoholysis of SiCl₄ is a well-known industrial process. atamanchemicals.comresearchgate.net
The reaction proceeds as follows: SiCl₄ + nEtOH → SiCl₍₄₋ₙ₎(OEt)ₙ + nHCl
To obtain this compound (n=3): SiCl₄ + 3EtOH → SiCl(OEt)₃ + 3HCl
The hydrogen chloride (HCl) generated as a byproduct must be removed. rsc.org The resulting mixture of ethoxychlorosilanes is then separated, typically by fractional distillation, to isolate the desired this compound. rsc.org
Hydrodediazoniation Reactions
Hydrodediazoniation is a chemical transformation that involves the replacement of a diazonium group with a hydrogen atom. A novel method for the hydrodediazoniation of arenediazonium salts has been developed utilizing triethoxysilane in the presence of a rhodium(I) catalyst. organic-chemistry.org This process effectively reduces arenediazonium tetrafluoroborate (B81430) salts to their corresponding arenes under anhydrous conditions, offering a mild and general alternative to traditional methods for the removal of amino groups from functionalized arylamines. organic-chemistry.org
The synthesis of arenes via hydrodediazoniation can be efficiently achieved through a rhodium(I)-catalyzed process. organic-chemistry.org The reaction typically involves treating an arenediazonium tetrafluoroborate salt with triethoxysilane in the presence of a catalytic amount of a rhodium(I) complex. thieme-connect.com A commonly used catalyst for this transformation is chloro(1,5-cyclooctadiene) rhodium(I) dimer. thieme-connect.com The reaction is generally carried out at room temperature in an anhydrous solvent such as dimethylformamide (DMF). thieme-connect.com Upon addition of the triethoxysilane to the mixture of the diazonium salt and catalyst, a rapid evolution of nitrogen gas is observed as the reaction proceeds to form the arene product. thieme-connect.com This method is part of a broader exploration into rhodium-catalyzed reactions, which are valued for their efficiency and selectivity in various organic syntheses. thieme-connect.comnumberanalytics.com
The rhodium(I)-catalyzed hydrodediazoniation using triethoxysilane is applicable to a range of substrates, yielding arenes in high yields, typically between 85-95%. thieme-connect.com A related rhodium-catalyzed silylation reaction using arenediazonium tosylate salts and triethoxysilane provides insight into the substrate scope. organic-chemistry.org In that process, substrates with both electron-donating and electron-withdrawing groups on the aromatic ring generally produce favorable results. organic-chemistry.org However, certain structural features can impede the reaction. Significant limitations are observed with substrates that are ortho-substituted or contain strongly electron-withdrawing groups, which tend to hinder the transformation. organic-chemistry.org Despite these limitations, the hydrodediazoniation method provides a versatile tool for the deamination of functionalized arylamines. organic-chemistry.org
Table 1: Selected Yields for Rh(I)-Catalyzed Hydrodediazoniation of Arenediazonium Salts
| Starting Material (Arenediazonium Tetrafluoroborate) | Product (Arene) | Yield (%) |
| 4-Methoxybenzenediazonium tetrafluoroborate | Anisole | 95 |
| 4-Methylbenzenediazonium tetrafluoroborate | Toluene | 94 |
| Benzenediazonium tetrafluoroborate | Benzene | 92 |
| 4-Chlorobenzenediazonium tetrafluoroborate | Chlorobenzene | 90 |
| 4-Bromobenzenediazonium tetrafluoroborate | Bromobenzene | 91 |
| 4-Nitrobenzenediazonium tetrafluoroborate | Nitrobenzene | 85 |
Data sourced from representative yields for the hydrodediazoniation reaction. thieme-connect.com
Esterification and Transesterification Reactions
Esterification and transesterification are fundamental reactions in organic chemistry for producing esters. monash.eduresearchgate.net Esterification is the reaction between a carboxylic acid and an alcohol, while transesterification involves the exchange of the alkoxy group of an ester with another alcohol. masterorganicchemistry.comwikipedia.org These reactions can be catalyzed by either acids or bases. wikipedia.org
In the context of silicon chemistry, the ethoxy groups of this compound are installed via an esterification-like process. This typically involves the reaction of a silicon chloride precursor, such as silicon tetrachloride (SiCl₄) or trichlorosilane (B8805176) (HSiCl₃), with anhydrous ethanol. The reaction of p-methylvinyltrichlorosilane with anhydrous ethyl alcohol to produce p-methylvinyltriethoxysilane serves as an analogous example of the formation of a triethoxysilane compound. lookchem.com
The mechanism for transesterification under basic conditions proceeds through a nucleophilic addition-elimination pathway. masterorganicchemistry.com An alkoxide attacks the carbonyl (or in this case, the silicon) center, forming a tetrahedral intermediate, which then eliminates a leaving group. wikipedia.org Under acidic conditions, the reaction is initiated by the protonation of the carbonyl group, which enhances its electrophilicity, making it more susceptible to nucleophilic attack by an alcohol. wikipedia.org These principles are applied in the synthesis of various alkoxysilanes.
Disproportionation Reactions of Triethoxysilane
The disproportionation of triethoxysilane is a reaction where molecules of the compound are converted into different silicon-containing products. researchgate.netchemicalbook.com This reaction is of practical interest as it can be a route to producing silane (SiH₄). researchgate.net When heated, triethoxysilane can disproportionate, sometimes leading to the formation of silane, which is known to be pyrophoric. chemicalbook.com
Catalytic Disproportionation
The disproportionation of triethoxysilane is typically a slow process that can be accelerated through catalysis. Various homogeneous and heterogeneous catalysts have been investigated for this purpose. researchgate.net Research has shown that oligoethylene glycol ethers can serve as effective catalysts for this transformation. researchgate.netlookchem.comchiyesilicon.com For comparison, the use of cesium fluoride (B91410) (CsF) as a catalyst has also been examined and found to facilitate a more rapid disproportionation. researchgate.net
Oligoethylene glycol ethers have been identified as catalysts for the disproportionation of triethoxysilane, yielding tetraethoxysilane and silane as the primary products. researchgate.net This catalytic activity is observed at both ambient temperature and upon heating. researchgate.net The reaction mechanism is proposed to involve the formation of hypervalent silicon complexes. researchgate.net Ethers such as the dimethyl and divinyl ethers of triethylene glycol have demonstrated catalytic activity at room temperature. researchgate.net
Table 2: Catalytic Disproportionation of Triethoxysilane
| Catalyst System | Key Finding | Reaction Products | Reference |
| Oligoethylene glycol ethers | Catalyzes disproportionation at room temperature and with heating. | Tetraethoxysilane, Silane | researchgate.net |
| Cesium Fluoride (CsF) | Reaction is more facile compared to catalysis by oligoethylene glycol ethers. | Tetraethoxysilane, Silane | researchgate.net |
This table summarizes the findings from the comparative study of catalysts for triethoxysilane disproportionation. researchgate.net
Anion Exchange Resins as Catalysts
Anion exchange resins have been documented as effective catalysts in various reactions involving silanes, particularly in disproportionation reactions of chlorosilanes and alkoxysilanes. dntb.gov.uamdpi.comgoogle.com Although direct catalysis for the synthesis of this compound from silicon tetrachloride and ethanol using anion exchange resins is not extensively detailed in readily available literature, the mechanism of their catalytic action in related systems provides significant insights.
Anion exchange resins, particularly weakly basic ones with tertiary amine functional groups, are believed to act as solid base catalysts. dntb.gov.uaeuropa.eu The catalytic activity is associated with the ability of the silicon atom to act as a Lewis acid, accepting an electron pair from the nucleophilic sites on the resin. mdpi.com In the context of this compound synthesis, the resin could facilitate the reaction between silicon tetrachloride and ethanol by activating the silicon center.
The proposed catalytic cycle involves the interaction of the resin's functional groups (e.g., tertiary amine) with the silicon atom of the chlorosilane. This interaction polarizes the Si-Cl bond, making the silicon atom more susceptible to nucleophilic attack by ethanol. The resin essentially functions as a solid-phase catalyst, promoting the substitution of chloride ions with ethoxide groups. The use of macroporous resins is often preferred due to their higher thermal stability and catalytic activity. open.ac.uk Studies on the disproportionation of trichlorosilane have shown that anion exchange resins like Amberlyst A-21 can effectively catalyze the reaction. researchgate.net
Table 1: Anion Exchange Resins in Silane Reactions
| Resin Type | Reaction | Key Findings | Reference |
|---|---|---|---|
| Weakly Basic Anion Exchange Resin (e.g., D301) | Conversion of CH₃SiHCl₂ to CH₃SiCl₃ | Effective in catalyzing the conversion in the presence of SiCl₄ as a Cl donor. Optimal conversion of ~60% at 150°C. | dntb.gov.uadntb.gov.uaeuropa.eu |
| Amberlite® IRA-78 | Disproportionation of Triethoxysilane | Quantitative conversion to tetraethoxysilane and silane under mild conditions (40-55°C). | researchgate.net |
| Amberlyst™ A21 Dry Resin | Inter-conversion of Chloro-silanes | The tertiary amine group is believed to stabilize the intermediate complex. | researchgate.net |
Reaction Mechanisms and Intermediates
The reactions of this compound, like other chlorosilanes, are characterized by the formation of highly reactive intermediates that dictate the reaction pathway and final products.
Hypervalent Silicon Complexes
A central theme in the reaction mechanisms of silicon compounds is the formation of hypervalent complexes, where the silicon atom expands its coordination number beyond four. mdpi.comresearchgate.netscispace.com In the reactions of this compound, pentacoordinate (five-coordinate) and even hexacoordinate (six-coordinate) silicon intermediates are proposed to play a crucial role, particularly in nucleophilic substitution reactions. scispace.comacs.orgresearchgate.net
The formation of these hypervalent species occurs through the association of a nucleophile with the tetracoordinate silicon center. scispace.com For instance, in the presence of a nucleophile (Nu), this compound can form a pentacoordinate intermediate:
(EtO)₃SiCl + Nu⁻ → [(EtO)₃SiCl(Nu)]⁻
These hypervalent intermediates are not merely transition states but can be stable enough to be detected, for instance by ²⁹Si NMR spectroscopy. rsc.orgopen.ac.uk The ²⁹Si NMR chemical shifts for pentacoordinate silicon species are typically found at higher fields compared to their tetracoordinate counterparts. researchgate.net The formation of these hypervalent species is believed to lower the activation energy for substitution, as the bonds to the leaving group are weakened. scispace.com In situ studies of the interaction between triethoxysilane and a hydroxyl anion-containing anion-exchange resin have shown the formation of a pentacoordinate silicon-containing anion. researchgate.net
The stability and reactivity of these hypervalent complexes are influenced by the nature of the substituents on the silicon atom and the attacking nucleophile. Electronegative substituents, such as chlorine and ethoxy groups, favor the formation of hypervalent species. scispace.com
Radical Pathways
In addition to ionic pathways involving hypervalent intermediates, radical mechanisms can also be significant in the reactions of chlorosilanes. dntb.gov.uaresearchgate.net The formation of silyl (B83357) radicals (R₃Si•) can be initiated by various means, including thermal decomposition, photolysis, or electrochemical reduction. researchgate.netucl.ac.uknih.gov
Recent studies have demonstrated that silyl radicals can be generated from chlorosilanes via electroreduction, which involves the cleavage of the strong Si-Cl bond. researchgate.netnih.gov This opens up alternative reaction pathways for the functionalization of silicon compounds. Evidence for the involvement of radical intermediates is often obtained through techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, which can detect and characterize radical species. researchgate.netucl.ac.ukacs.org
In the context of this compound, radical pathways could be initiated under specific conditions, such as high temperatures or in the presence of radical initiators. These pathways would involve the formation of a triethoxysilyl radical, (EtO)₃Si•, which could then participate in a variety of radical chain reactions. For example, in the gas phase, the reactivity of chlorosilanes has been shown to proceed through both a disilane (B73854) mechanism and a radical pathway, with the radical mechanism becoming more significant at higher temperatures. dntb.gov.uarsc.org Mechanistic investigations into the disproportionation of triethoxysilane have also suggested the involvement of a radical pathway. researchgate.net
Kinetic and Mechanistic Studies of Triethoxysilane Transformations
The transformations of triethoxysilane, which shares structural and reactivity similarities with this compound, have been the subject of numerous kinetic and mechanistic studies, particularly focusing on hydrolysis and condensation reactions. These studies provide valuable data and insights that can be extrapolated to understand the behavior of this compound.
The hydrolysis of alkoxysilanes is a fundamental process where the alkoxy groups are replaced by hydroxyl groups, forming silanols. This is followed by condensation reactions where silanols react with each other or with remaining alkoxysilanes to form siloxane (Si-O-Si) bonds. nih.gov The rates of these reactions are highly dependent on factors such as pH, catalyst, solvent, and temperature. nih.govrsc.orgresearchgate.net
Kinetic studies, often employing techniques like NMR spectroscopy, have determined the rate constants for the stepwise hydrolysis and condensation of various alkoxysilanes. nih.govrsc.orgresearchgate.net For instance, the hydrolysis rate constants for tetraethoxysilane (TEOS) have been reported to be in the range of 4.5 to 65 × 10⁻² M⁻¹ min⁻¹ under acidic conditions. nih.gov The condensation reaction rates have also been quantified, with values depending on the specific reaction conditions. nih.gov
Table 2: Kinetic Data for Hydrolysis and Condensation of Ethoxysilanes
| Compound | Reaction | Conditions | Rate Constant (k) | Reference |
|---|---|---|---|---|
| Tetraethoxysilane (TEOS) | Hydrolysis | Acidic (HCl), Ethanol/Water | 4.5 - 65 x 10⁻² M⁻¹ min⁻¹ | nih.gov |
| Tetraethoxysilane (TEOS) | Hydrolysis | Alkaline (Ammonia), Ethanol/Water | 1.4 - 8 x 10⁴ s⁻¹ | nih.gov |
| Tetraethoxysilane (TEOS) | Condensation | Alkaline (Ammonia), Ethanol/Water | 3.2 - 32 x 10³ s⁻¹ | nih.gov |
| Triethoxysilane-terminated Polystyrene | Condensation | Acid-catalyzed (methanesulfonic acid) in THF | Rate increases with polymer molecular weight | acs.org |
The hydrolysis of chlorosilanes like trichlorosilane is known to be extremely rapid, with half-lives often being less than a few minutes at various pH levels. europa.eu This suggests that the hydrolysis of this compound would also be a very fast process. The mechanism of hydrolysis and condensation is generally believed to proceed through an Sₙ2-type mechanism at the silicon center, involving the formation of pentacoordinate intermediates. nih.gov
Advanced Characterization Techniques in Triethoxychlorosilane Research
Spectroscopic Analysis
Spectroscopic techniques are indispensable for probing the chemical structure and bonding within Triethoxychlorosilane and its derivatives. By analyzing the interaction of electromagnetic radiation with the sample, researchers can identify functional groups, determine elemental composition and chemical states, and elucidate molecular structure.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound and materials treated with it reveals characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. The disappearance of certain peaks and the appearance of new ones can indicate successful hydrolysis and condensation reactions. For instance, the reduction of Si-O-C stretching intensity and the emergence of Si-O-Si bands are indicative of the formation of a siloxane network on a substrate.
Key vibrational modes observed in the analysis of ethoxy-containing silanes include C-H stretching in the methyl and methylene (B1212753) groups, Si-O-C stretching, and the characteristic broad bands of Si-O-Si networks.
Interactive Data Table: Characteristic FTIR Absorption Bands Relevant to this compound
| Wavenumber (cm⁻¹) | Bond | Vibration Type | Intensity |
| 2975 - 2925 | C-H (in CH₃) | Asymmetric Stretching | Strong |
| 2940 - 2880 | C-H (in CH₂) | Asymmetric Stretching | Strong |
| 2890 - 2865 | C-H (in CH₃) | Symmetric Stretching | Medium |
| 2870 - 2840 | C-H (in CH₂) | Symmetric Stretching | Medium |
| 1485 - 1440 | C-H | Bending | Medium |
| 1395 - 1385 | C-H | Bending | Medium |
| 1193 - 1085 | Si-O-C | Stretching | Strong |
| 1100 - 1000 | Si-O-Si | Asymmetric Stretching | Strong, Broad |
| 960 - 940 | Si-OH | Stretching | Medium, Broad |
| 880 - 790 | Si-O-Et | Stretching | Strong |
| ~800 | Si-O-Si | Symmetric Stretching | Medium |
| 550 - 450 | Si-Cl | Stretching | Strong |
Note: Specific peak positions can vary based on the molecular environment and sample state.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ²⁹Si NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for detailed structural elucidation of organosilicon compounds in the solution state.
¹H NMR: Proton NMR provides information about the hydrogen atoms in the molecule. For this compound, one would expect to see signals corresponding to the ethoxy group's methylene (-O-CH₂-) and methyl (-CH₃) protons. The chemical shifts and splitting patterns of these signals are characteristic of their chemical environment. Typically, the methylene protons appear as a quartet, and the methyl protons appear as a triplet due to spin-spin coupling.
¹³C NMR: Carbon-13 NMR identifies the different carbon environments within the molecule. In this compound, two distinct signals are expected for the two carbon atoms of the ethoxy group (-O-CH₂- and -CH₃).
²⁹Si NMR: Silicon-29 NMR is particularly valuable for studying the silicon environment. The chemical shift of the ²⁹Si nucleus is highly sensitive to the substituents attached to the silicon atom. For this compound, a single resonance would be expected. Upon hydrolysis and condensation, new peaks appear at different chemical shifts, corresponding to silicon atoms with varying numbers of siloxane (Si-O-Si) bridges and residual hydroxyl (Si-OH) or ethoxy (Si-O-Et) groups. This makes ²⁹Si NMR a powerful tool for monitoring the progress of sol-gel processes.
Interactive Data Table: Expected NMR Chemical Shifts (δ) for this compound and Related Structures
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H | -O-CH₂-CH₃ | ~ 3.8 | Quartet |
| ¹H | -O-CH₂-CH₃ | ~ 1.2 | Triplet |
| ¹³C | -O-C H₂-CH₃ | ~ 58 - 60 | N/A |
| ¹³C | -O-CH₂-C H₃ | ~ 18 - 20 | N/A |
| ²⁹Si | Si(OEt)₃Cl | ~ -55 to -65 | N/A |
| ²⁹Si | T⁰ (R-Si(OEt)₃) | ~ -45 to -50 | N/A |
| ²⁹Si | T¹ (R-Si(OSi)(OEt)₂) | ~ -53 to -58 | N/A |
| ²⁹Si | T² (R-Si(OSi)₂(OEt)) | ~ -62 to -67 | N/A |
| ²⁹Si | T³ (R-Si(OSi)₃) | ~ -70 to -75 | N/A |
Note: Chemical shifts are relative to Tetramethylsilane (TMS) and can be influenced by solvent and concentration. T¹, T², and T³ refer to silicon atoms in a condensed network with one, two, and three siloxane bridges, respectively.
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound research, Raman spectroscopy can be used to study the formation of the inorganic Si-O-Si network. The symmetric stretching vibration of the Si-O-Si bond gives a strong Raman signal. The technique is also useful for analyzing the vibrational modes of the silane (B1218182) molecule itself. For instance, the Si-Cl stretching vibration provides a distinct Raman peak. The analysis of silica (B1680970) gels prepared from triethoxysilane (B36694) has shown characteristic Raman bands related to the siloxane network. chemicalbook.com
Interactive Data Table: Characteristic Raman Shifts for Bonds Relevant to this compound
| Wavenumber (cm⁻¹) | Bond / Group | Vibration Type |
| 2980 - 2850 | C-H | Stretching |
| 1480 - 1440 | C-H | Bending |
| 1120 - 1190 | Si-O-C | Stretching |
| ~800 | Si-O-Si | Symmetric Stretching |
| 600 - 400 | Si-Cl | Stretching |
| 506 - 492 | Siloxane Rings | Breathing Modes |
Note: Peak positions and intensities can vary with the degree of condensation and molecular environment.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. unige.chnist.govresearchgate.net When studying surfaces modified with this compound, XPS can confirm the presence of silicon, oxygen, carbon, and chlorine on the surface. High-resolution spectra of the Si 2p, O 1s, C 1s, and Cl 2p regions provide detailed information about the chemical bonding. For example, the Si 2p binding energy can distinguish between silicon in the silane precursor and silicon in the condensed polysiloxane network. The O 1s spectrum can differentiate between oxygen in the ethoxy groups, silanol (B1196071) groups, and the Si-O-Si backbone.
Interactive Data Table: Typical Binding Energies for Elements in this compound-Modified Surfaces
| Element | Orbital | Chemical State | Binding Energy (eV) |
| Si | 2p | Si-C / Si-O | 102.0 - 103.5 |
| O | 1s | Si-O-Si / Si-OH | 532.0 - 533.5 |
| O | 1s | C-O | 533.0 - 534.0 |
| C | 1s | C-C / C-H | ~ 285.0 |
| C | 1s | C-O | 286.0 - 287.0 |
| Cl | 2p₃/₂ | Covalent (e.g., Si-Cl) | ~ 200.0 |
Note: Binding energies are often charge-referenced to the adventitious C 1s peak at 284.8 eV or 285.0 eV.
Mass Spectrometry
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For a volatile compound like this compound, electron ionization (EI) is commonly used. The resulting mass spectrum shows a molecular ion peak (M+) corresponding to the intact molecule and a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and can be used for its identification and structural analysis. The fragmentation of this compound typically involves the loss of ethoxy groups, ethyl groups, or chlorine. nist.gov
Interactive Data Table: Electron Ionization Mass Spectrum Fragmentation of this compound
| m/z | Proposed Fragment Ion | Relative Intensity |
| 198 | [Si(OCH₂CH₃)₃Cl]⁺ (Molecular Ion) | Low |
| 163 | [Si(OCH₂CH₃)₃]⁺ | High |
| 153 | [Si(OCH₂CH₃)₂Cl]⁺ | Medium |
| 135 | [Si(OH)(OCH₂CH₃)₂]⁺ | Medium |
| 119 | [Si(OCH₂CH₃)₂H]⁺ | High |
| 105 | [Si(OH)₂(OCH₂CH₃)]⁺ | High |
| 91 | [Si(OCH₂CH₃)H₂]⁺ | Medium |
| 79 | [Si(OH)₃]⁺ | Medium |
| 63 | [Si(OH)₂H]⁺ | High |
Source: Based on data from the NIST Mass Spectrometry Data Center. nist.gov
Microscopic and Morphological Characterization
Research on surfaces modified with various alkoxysilanes frequently employs techniques such as Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and Transmission Electron Microscopy (TEM). SEM is used to obtain high-resolution images of the surface topography. mdpi.comresearchgate.net For instance, SEM images can reveal the presence of silane aggregates or a uniform coating on a substrate. mdpi.com
AFM is a powerful tool for three-dimensional surface profiling at the nanoscale. youtube.comresearchgate.net It can be used to quantify changes in surface roughness resulting from the silane treatment. Studies have shown that the treatment of surfaces with silane coupling agents can lead to the formation of agglomerates, the size and distribution of which can be characterized by AFM.
TEM is utilized for high-resolution imaging of the internal structure of materials. In the context of this compound research, TEM can be employed to analyze the morphology of nanoparticles synthesized or functionalized using this silane, or to visualize cross-sections of coated substrates to determine the thickness and uniformity of the silane layer.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at the micro- and nanoscale. nih.gov In the context of this compound research, SEM is instrumental in examining the topography of coatings and the structure of composite materials. For instance, in studies involving surface modifications, SEM can reveal the uniformity and texture of films derived from this compound.
Research on related silane-modified materials demonstrates the utility of SEM. For example, in the development of catalysts supported on biochar, SEM analysis is used to observe the surface morphology and structural features of the support material both before and after modification with silane precursors and subsequent loading of metal nanoparticles. mdpi.com These analyses can show changes in surface roughness and the formation of new structures, which are crucial for the catalyst's performance. mdpi.com
Table 1: Illustrative SEM Findings on Silane-Modified Surfaces
| Sample | Key SEM Observation | Implication |
| Nitrogen-doped biochar | Rougher surface with spherical stacks of various sizes. | Increased specific surface area, beneficial for catalyst loading. mdpi.com |
| Biochar modified with N-vinylformamide | Presence of fibrous structures on the surface. | Successful grafting of amine-based structures. mdpi.com |
| Catalyst with Pt and Cu nanoparticles | Uniform distribution of metallic nanoparticles on the carbon surface. | Enhanced utilization of surface elements for improved catalytic activity. mdpi.com |
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the visualization of internal structures and even atomic-scale details. oaepublish.comnih.gov For materials derived from this compound, TEM is employed to study the size, shape, and distribution of nanoparticles within a matrix, as well as the fine structure of coatings and films.
While direct TEM studies on this compound are not prevalent in the provided information, research on analogous systems, such as tetraethoxysilane (TEOS) nanoparticles, illustrates the capabilities of this technique. TEM micrographs can show that nanoparticles are connected in a network, forming agglomerates, which is significant for understanding the subsequent adhesion of silane layers. researchgate.net Furthermore, TEM is a critical tool for analyzing beam-sensitive materials, with strategies developed for low-dose microscopy to minimize damage to the specimen during analysis. nih.gov Cryo-TEM, a variation of the technique, is particularly useful for observing nanoparticle samples in a near-native state by flash-freezing them in vitreous ice. nih.gov
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that can provide three-dimensional topographical information and measure mechanical properties such as adhesion and elasticity at the nanoscale. news-medical.net In the study of this compound-derived materials, AFM is valuable for characterizing the surface of modified substrates.
For instance, AFM has been used to investigate the morphology of aminosilane (B1250345) layers on silicon surfaces. These studies reveal that the silanes can form flat layers with islands, and the roughness of these layers can be quantified. wiley.com The height and width of the islands formed by silane polymerization can be precisely measured, providing insights into the deposition process. wiley.com Research on other silanes, like octadecyltrichlorosilane (B89594) (OTS), demonstrates how AFM can be used to study the morphology of self-assembled monolayers and how preparation conditions affect the coating structure. researchgate.net
Table 2: Representative AFM Data for Silane-Modified Silicon Wafers
| Silane Modifier | Deposition Conditions | Surface Roughness (Ra) | Island Characteristics |
| Uncoated Silicon | N/A | 0.09 nm | No islands observed. wiley.com |
| 3-aminopropyltrimethoxysilane (APTMS) | 6 h at 25°C | 0.28 nm | High density of islands, 1.5-2 nm in height and ~20 nm in width. wiley.com |
Thermal Analysis Techniques (e.g., TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature. nasa.gov This technique is crucial for determining the thermal stability and composition of materials derived from this compound. TGA can identify the temperatures at which different components of a material decompose, providing information about its thermal degradation profile. science.gov
For example, TGA has been used to study the thermal behavior of (3-aminopropyl)triethoxysilane (APTES)-coated nanoparticles. researchgate.net The analysis can quantify the amount of organic coating on the inorganic core by measuring the weight loss at temperatures corresponding to the decomposition of the silane. In broader applications, TGA is used to investigate the thermal degradation of various materials, where it can distinguish between different stages of decomposition, such as the loss of adsorbed water, the breakdown of organic moieties, and the decomposition of the main structure. researchgate.net
Table 3: Example of TGA Analysis of a Hybrid Aerogel
| Temperature Range (°C) | Weight Loss Event |
| 50 - 250 | Loss of adsorbed water. researchgate.net |
| 250 - 350 | Evolution of water and methanol (B129727) from condensation reactions. researchgate.net |
| 300 - 550 | Removal of organic components. researchgate.net |
| > 550 | Conversion of Si-CH3 groups. researchgate.net |
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystallographic structure of a material. lucideon.com It can identify crystalline phases, determine the degree of crystallinity, and measure crystallite size. bnpengage.commsesupplies.com For materials synthesized using this compound, XRD is essential for characterizing the structure of resulting solids, especially in the formation of silica-based materials or composites.
The principles of XRD are based on the constructive interference of monochromatic X-rays and a crystalline sample, as described by Bragg's Law. tcd.ie The resulting diffraction pattern is unique to the crystalline structure of the material. In the context of silane-related research, XRD can be used to analyze the structure of materials before and after modification to see if the crystalline structure has been altered. While specific XRD data for this compound was not present in the search results, the technique's general applicability is well-established for crystalline material analysis. mdpi.com
Surface Area and Porosity Analysis (e.g., BET)
The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of a material. ox.ac.uk It involves the physical adsorption of a gas (typically nitrogen) on the surface of the material at cryogenic temperatures. lucideon.com This analysis is critical for characterizing porous materials derived from or modified with this compound, as the surface area and porosity significantly influence properties such as catalytic activity and adsorption capacity.
In addition to the total surface area, the Barrett-Joyner-Halenda (BJH) method, often used in conjunction with BET, can provide information about the pore size distribution and pore volume. lucideon.commdpi.com These analyses are vital for understanding the textural properties of materials. For instance, in the development of activated carbons from biomass, BET analysis is used to measure the significant increase in specific surface area after activation, which is a key factor in their performance as adsorbents. researchgate.net
Table 4: Illustrative BET Surface Area Data for Various Materials
| Material | Specific Surface Area (m²/g) |
| Cement | 0.91 mdpi.com |
| Ground Granulated Blast-Furnace Slag (GGBS) | < 0.91 mdpi.com |
| Activated carbon from coffee waste (at 800°C) | 3068 researchgate.net |
| Activated carbon from empty fruit bunch (at 800°C) | 2147 researchgate.net |
Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a technique used to determine the size distribution of small particles in suspension or polymers in solution. wikipedia.orghoriba.com It works by measuring the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. nih.gov For applications involving this compound that result in the formation of nanoparticles or colloidal suspensions, DLS is an essential tool for characterization.
DLS provides the hydrodynamic radius of the particles, which is the diameter of a sphere that diffuses at the same rate as the particle being measured. youtube.com This technique is particularly useful for submicron particles. horiba.com In addition to particle size, DLS can also be used to measure the zeta potential, which is an indicator of the stability of a colloidal dispersion.
Table 5: Key Parameters Obtainable from DLS Analysis
| Parameter | Description |
| Hydrodynamic Radius | The size of a hypothetical sphere that has the same diffusion coefficient as the particle being measured. youtube.com |
| Polydispersity Index (PDI) | A measure of the width of the particle size distribution. |
| Zeta Potential | A measure of the magnitude of the electrostatic or charge repulsion/attraction between particles, indicating the stability of a colloidal system. |
Surface Chemistry and Interfacial Phenomena Involving Triethoxychlorosilane
Surface Modification and Functionalization
Triethoxychlorosilane is a prominent agent for the surface modification of a wide array of materials. Its utility stems from its ability to react with surface hydroxyl (-OH) groups, forming stable covalent bonds that alter the surface's chemical and physical characteristics. This functionalization is a cornerstone of advanced materials engineering, enabling the tailoring of surfaces for specific applications. The general reactivity of silanes with hydroxylated surfaces decreases in the order: Si-NR2 > Si-Cl > Si-NH-Si > Si-O2CCH3 > Si-OCH3 > Si-OCH2CH3 gelest.com.
The versatility of this compound and its analogues is demonstrated by its successful grafting onto a variety of inorganic substrates, each with unique surface properties and applications.
Silicon Dioxide (SiO₂): As a foundational material in electronics and catalysis, the modification of SiO₂ surfaces is of paramount importance. This compound reacts readily with the silanol (B1196071) (Si-OH) groups present on the silica (B1680970) surface. This reaction is a well-established method for creating hydrophobic or otherwise functionalized silica surfaces. The process involves the hydrolysis of the ethoxy groups and subsequent condensation with the surface silanols, forming a robust siloxane linkage (Si-O-Si) mpg.de.
Zinc Oxide (ZnO): ZnO is a wide-bandgap semiconductor with applications in electronics, sensors, and photocatalysis. The surface of ZnO can be functionalized with alkyltriethoxysilanes to create molecular layers. Studies have shown that such modifications can produce stable hydrophobic surfaces with water contact angles approaching 106°. This functionalization is achieved through silane (B1218182) bonding to the polycrystalline ZnO surface, often controlled with a catalyst to prevent undesirable multilayer formation researchgate.net.
Bismuth Vanadate (BiVO₄): BiVO₄ is a promising material for photoelectrochemical water splitting. Surface modification is crucial for improving its performance and stability. Research has demonstrated the successful modification of BiVO₄ surfaces with (3-aminopropyl)triethoxysilane (APTES), a related trialkoxysilane. This modification can enhance the photocatalytic degradation of pollutants. The grafting of the silane onto the BiVO₄ surface is confirmed through various characterization techniques, including Fourier-transform infrared spectroscopy (FTIR) and thermogravimetric analysis (TGA) physchemres.org.
Montmorillonite: Montmorillonite is a type of clay mineral with a layered structure and a high cation exchange capacity. Its surface can be modified by chlorosilanes to alter its properties for applications in polymer nanocomposites and as a drug delivery vehicle. The reaction occurs between the silane and the silanol groups located on the edges of the clay layers, leading to changes in the material's dispersibility and surface charge mpg.de.
The formation of a covalent bond between this compound and a substrate is the cornerstone of its surface modification capabilities. This process is initiated by the reaction of the highly reactive Si-Cl group with surface hydroxyls, or through the hydrolysis of the triethoxy groups to form silanols, which then condense with the surface.
The general mechanism involves the nucleophilic attack of a surface hydroxyl group on the silicon atom of the this compound molecule. For chlorosilanes, this reaction can proceed directly, with the elimination of hydrogen chloride (HCl). In the case of triethoxysilanes, the reaction is typically preceded by hydrolysis, where water molecules react with the ethoxy groups to form silanol intermediates (Si-OH) and ethanol (B145695). These silanols are highly reactive towards the surface hydroxyl groups, forming stable Si-O-Substrate bonds upon condensation, releasing a water molecule in the process gelest.comresearchgate.net. The strength of this covalent linkage provides a durable and robust surface modification.
The hydrolysis and condensation of this compound are critical steps in the surface modification process, particularly in the presence of moisture. The hydrolysis of the ethoxy groups to form reactive silanol groups is often the rate-determining step. The rate of hydrolysis is influenced by factors such as pH, water concentration, and the presence of catalysts scispace.comafinitica.comresearchgate.net.
Once formed, the silanol groups can undergo two primary condensation reactions:
Condensation with surface hydroxyl groups: This leads to the covalent grafting of the silane molecule onto the substrate surface.
Self-condensation: Silanol groups on adjacent silane molecules can react with each other to form siloxane (Si-O-Si) bridges. This can lead to the formation of a cross-linked polysiloxane network on the surface, which can be beneficial for creating a dense and stable coating sci-hub.sesci-hub.se.
The balance between these two condensation pathways is crucial in determining the structure and properties of the resulting surface layer. Factors such as the concentration of the silane solution and the reaction conditions can be tuned to favor either monolayer formation or the development of a thicker polymeric film scispace.comsci-hub.seresearchgate.net.
Adsorption and Interfacial Interactions
The initial step in the surface modification process is the adsorption of this compound molecules onto the substrate surface. This adsorption can be influenced by various factors, including the nature of the solvent, the temperature, and the chemical properties of both the silane and the substrate. The interaction between the silane and the surface can involve both physisorption (e.g., van der Waals forces, hydrogen bonding) and chemisorption (covalent bond formation) capes.gov.br.
The kinetics of adsorption play a significant role in the formation of the final surface layer. Studies on the adsorption of organosilanes on inorganic surfaces have shown that the process can often be described by models such as the Langmuir or BET isotherms, which relate the amount of adsorbed material to its concentration in the surrounding medium capes.gov.br. The rate of adsorption can influence the ordering and packing density of the resulting silane layer.
Self-Assembled Monolayers (SAMs)
Under controlled conditions, this compound and its analogues can form highly ordered, single-molecule-thick layers on surfaces known as self-assembled monolayers (SAMs). The formation of SAMs is a spontaneous process driven by the affinity of the silane headgroup for the substrate and the intermolecular interactions between the organic tails of the silane molecules mpg.depku.edu.cnresearchgate.net.
The process of SAM formation typically involves the immersion of a clean, hydroxylated substrate into a dilute solution of the silane. The silane molecules first adsorb onto the surface and then organize themselves into a densely packed, ordered structure. The final structure and quality of the SAM are influenced by factors such as the cleanliness of the substrate, the concentration of the silane solution, the solvent used, and the reaction time and temperature pku.edu.cnacs.org. The formation of a well-ordered SAM can significantly alter the surface properties of the substrate.
Influence on Wettability and Surface Energy
One of the most significant consequences of modifying a surface with this compound is the change in its wettability and surface energy. By introducing organic functional groups onto the surface, the interaction of the surface with liquids can be precisely controlled. For example, grafting with a nonpolar alkyltriethoxysilane can transform a hydrophilic surface (high surface energy) into a hydrophobic one (low surface energy) mdpi.comgelest.com.
Below is a table summarizing the effect of surface modification with a triethoxysilane (B36694) analog on the water contact angle of various substrates.
| Substrate | Modifier | Initial Water Contact Angle (°) | Final Water Contact Angle (°) |
| SiO₂/Si | Octadecyltriethoxysilane | < 5 | ~105-110 |
| ZnO | Alkyltriethoxysilane | - | ~106 |
| Concrete | Silane Emulsion | ~65 | ~128 |
| SiO₂ Sol/Silane Emulsion on Concrete | - | ~65 | ~150 |
This table is generated based on data from multiple sources for illustrative purposes. The exact values can vary depending on the specific experimental conditions. researchgate.netpku.edu.cnmdpi.com
Applications of Triethoxychlorosilane in Materials Science and Engineering
Sol-Gel Chemistry and Hybrid Materials Synthesis
The sol-gel process is a versatile method for creating solid materials from a chemical solution, and triethoxysilane (B36694) derivatives are key precursors in this technique. The process involves the hydrolysis of the silane (B1218182) to form silanols, followed by their condensation to create a three-dimensional silica (B1680970) network.
Triethoxychlorosilane and similar alkoxysilanes are instrumental in the synthesis of silica xerogels and organic-inorganic hybrid materials. The sol-gel method allows for the co-condensation of a tetraalkoxysilane, such as tetraethoxysilane (TEOS), with one or more organosilanes. nih.gov This co-condensation strategy ensures a homogeneous distribution of organic moieties throughout the silica matrix. nih.gov The properties of the resulting hybrid silica xerogels are highly dependent on the precursors and synthesis conditions, including pH, temperature, and solvent type. mdpi.commtak.hu
The introduction of organically modified silica precursors can enhance properties like mechanical stress resistance and hydrophobicity. mtak.hu For instance, the co-condensation of TEOS with 4-chlorophenyltriethoxysilane has been used to prepare novel hybrid materials with tunable chemical and textural properties. nih.gov The final structure and potential applications of these materials are determined by the inductive and steric effects of the organic and chloroalkyl groups on the sol-gel process. mdpi.com
Table 1: Influence of Precursors on Hybrid Xerogel Properties
| Precursor Combination | Key Properties Influenced | Potential Applications |
|---|---|---|
| Tetraethoxysilane (TEOS) and 4-chlorophenyltriethoxysilane | Chemical behavior, porous structure | Catalysis, adsorption, separation, microelectronics, sensors |
| TEOS and Alkyltriethoxysilane/Chloroalkyltriethoxysilane | Gelation times, microstructure, local periodicity | Varied, based on final structure |
Triethoxysilane and its derivatives are widely used to create protective and functional coatings and thin films on various substrates. In the presence of water, a trialkoxysilane can hydrolyze and self-condense to form a siloxane or react with hydroxyl groups on a surface to create a siloxane linkage. ul.com This process can be used to improve the adhesion of paints to inorganic surfaces like metals and glass. ul.com
Molecularly Imprinted Polymers (MIPs) are synthetic polymers with specific recognition sites for a target molecule, making them promising for applications in drug delivery. nih.govmdpi.commdpi.com MIPs can be designed to release a drug in response to specific stimuli, such as pH or temperature. mdpi.com While the direct use of this compound is not extensively detailed in the provided search results, the broader class of organosilanes plays a crucial role in the synthesis of MIPs and other drug delivery systems.
Silane coupling agents can be used to functionalize surfaces of drug carriers, creating stable and biocompatible coatings that control the drug release rate. nbinno.com The reactive ethoxy groups of silanes hydrolyze to form silanols, which can then covalently bond to hydroxyl groups on pharmaceutical substrates or cross-link to form a durable coating. nbinno.com This controlled release is vital for maintaining therapeutic drug levels and minimizing side effects. nbinno.com In the context of MIPs, organosilanes can be incorporated into the polymer matrix to provide specific functionalities and enhance the binding affinity and selectivity for the target drug molecule.
Organosilanes are utilized in the fabrication of micro and nanocapsules for various applications. Silica microcapsules can be fabricated using a variety of silane precursors, including those with one to four hydrolyzable groups. google.com These capsules can encapsulate active substances. google.com
In the realm of microelectronics, there is a significant need for low-dielectric constant (low-k) materials to reduce signal delay in integrated circuits. Carbon-doped silicon oxide (SiCOH) films, which are a type of microporous dielectric film, have garnered attention due to their low dielectric constant, good mechanical strength, and high thermal stability. These films can be prepared by plasma-enhanced chemical vapor deposition using organosilane precursors.
Catalysis and Catalyst Support Functionalization
Triethoxysilane and related compounds are also significant in the field of catalysis, both as reactants in catalytic processes and as agents for modifying catalyst supports.
In heterogeneous catalysis, the catalyst is in a different phase from the reactants. Triethoxysilane can be used in precious metal-catalyzed hydrosilylation reactions. wikipedia.org The resulting triethoxysilyl groups are valuable for attachment to silica surfaces. wikipedia.org
Furthermore, the disproportionation of triethoxysilane to tetraethoxysilane and silane is a reaction of industrial importance, often catalyzed by homogeneous or heterogeneous catalysts. researchgate.net
Role in Hydroboration Reactions
This compound (TECS) serves as a critical precursor in hydroboration reactions aimed at producing advanced silicon-containing polymers, which can subsequently be transformed into ceramic materials through pyrolysis. The incorporation of TECS facilitates the formation of silicon-oxygen (Si-O) bonds, which are fundamental to the structural integrity of the resulting ceramics. For instance, in the synthesis of silicon carbonitride (SiCN) ceramics, while not directly involved in the initial hydroboration step, related silicon precursors are integral to forming polymers that, upon pyrolysis, yield these high-performance ceramics. The final properties of the SiCN ceramics, including their thermal stability and mechanical strength, are directly influenced by the molecular architecture of the precursor polymer.
Synthesis of Mesoporous Zeolites
In the field of catalysis and adsorption, this compound is employed in the synthesis of mesoporous zeolites. These materials are highly valued for their large surface area and uniform pore structure. Specifically, TECS can function as a mesoporogen agent in the creation of hierarchical zeolites, which possess both micropores and mesopores. This dual-pore system enhances the efficiency of catalytic processes by improving the diffusion of reactants to the active sites within the zeolite framework. Research has demonstrated the successful synthesis of mesoporous ZSM-5 zeolites using organosilanes in a dual-template approach, resulting in materials with superior catalytic performance.
Surface Modifiers in Composites and Nanomaterials
This compound is extensively used as a surface modifier to enhance the properties of various composites and nanomaterials. Its reactive chlorosilane group readily forms covalent bonds with hydroxyl groups present on the surfaces of many materials, leading to improved compatibility and novel functionalities.
Cellulose (B213188) Nanofibril Modification
The surface of cellulose nanofibrils (CNFs) can be modified with this compound to alter their surface chemistry from hydrophilic to hydrophobic. This modification is crucial for improving the dispersion of CNFs in non-polar solvents and enhancing their compatibility with polymer matrices. A significant outcome of this surface treatment is the enhanced thermal stability of the modified CNFs, attributed to the formation of a protective silicate (B1173343) layer on the nanofibril surface.
Iron Oxide Particle Functionalization
To prevent agglomeration and improve the dispersibility of iron oxide nanoparticles, their surfaces are often functionalized with this compound. This process involves the reaction of TECS with the surface hydroxyl groups of the iron oxide, forming a silica-like coating. This coating not only stabilizes the nanoparticles but also provides a platform for further chemical modifications, allowing for the attachment of various organic molecules to tailor the nanoparticle's properties for specific applications.
Triboelectric Nanogenerators
In the realm of energy harvesting, this compound plays a role in optimizing the performance of triboelectric nanogenerators (TENGs). The efficiency of TENGs, which convert mechanical energy into electricity, is highly dependent on the surface properties of the triboelectric materials. By modifying these surfaces with organosilanes like TECS, it is possible to tune their surface charge density and hydrophobicity. This can lead to a significant enhancement in the power output of the TENG device.
Polyurethane and Polymer Modification
This compound is also incorporated into polyurethanes and other polymers to improve their physical and chemical properties. As a silane coupling agent, it can facilitate the formation of cross-linked networks, leading to hybrid organic-inorganic materials with enhanced thermal stability, mechanical strength, and adhesion. In polyurethanes, the introduction of TECS can result in materials with higher decomposition temperatures and improved tensile strength compared to their unmodified counterparts.
Bio-related Applications
This compound and its derivatives have emerged as crucial compounds in the advancement of biomedical technologies. Their ability to form stable siloxane bonds with surfaces and to be functionalized with various organic groups makes them ideal for modifying the surfaces of materials used in biological environments. These applications range from creating biocompatible coatings for medical implants to engineering sophisticated nanoplatforms for therapeutic purposes. The versatility of this compound-based chemistry allows for precise control over surface properties, which is critical for dictating biological interactions at the molecular level.
Biomedical Coatings and Implants
The long-term success of biomedical implants, such as those used in orthopedic and dental applications, is highly dependent on their interaction with surrounding biological tissues. Unmodified metallic implants can suffer from issues like poor integration with bone (osseointegration), corrosion in the physiological environment, and implant-associated infections. Surface modification using silane-based coatings, including derivatives of this compound, is a key strategy to address these challenges.
Silane coatings can enhance the biocompatibility and bioactivity of implant surfaces. researchgate.netnih.gov By creating a stable interface between the inorganic implant material (e.g., titanium and its alloys) and the biological environment, these coatings can improve protein adsorption, cell viability, and platelet adhesion, which are crucial for tissue integration. researchgate.net For instance, functionalizing a titanium surface with silane-based positive charges can impart antibacterial properties to the implant, helping to prevent infections, a major cause of implant failure. researchgate.net
The process often involves pretreating the metal surface to introduce hydroxyl (-OH) groups, which then serve as anchor points for the covalent bonding of silane molecules. researchgate.net This creates a durable and stable coating. Various organofunctional silanes are employed to tailor the surface properties. For example, aminosilanes like (3-aminopropyl)triethoxysilane (APTES) can be used to introduce amine groups, which facilitate the attachment of biomolecules that promote cell adhesion and growth. The result is an implant surface that actively encourages integration with the host tissue, leading to faster healing and improved long-term stability. researchgate.net
Research has demonstrated that modifying implant surfaces with specific peptide sequences, such as RGD (arginine-glycine-aspartic acid), through silane chemistry can significantly improve cell adhesion. researchgate.net These bioactive coatings mimic the natural extracellular matrix, providing recognizable signals to cells and enhancing the process of osseointegration.
Table 1: Impact of Silane Coatings on Metallic Biomaterials
| Silane Type Used in Coatings | Effect on Implant Surface | Reference |
| (3-aminopropyl)triethoxysilane (APTES) | Improves protein adsorption and cell viability. | researchgate.net |
| Octyltriethoxysilane (OTES) | Enhances protective properties of coatings. | researchgate.net |
| Cationic Silanes | Can provide antibacterial properties and improve corrosion resistance. | researchgate.net |
| Silane-Chitosan Composites | Show promise for various biomedical applications as films or scaffolds. | researchgate.net |
Immunostimulative Potential of Modified Nanoplatforms
The interaction between nanomaterials and the immune system is a critical area of research, with significant implications for the development of new therapies and vaccines. The surface chemistry of nanoparticles plays a pivotal role in determining their immunological effect, dictating whether they trigger an immune response (immunostimulation) or are ignored by the immune system.
Studies have investigated how modifying the surface of nanoplatforms, such as porous silicon (PSi) nanoparticles, with different chemical groups can modulate their interaction with immune cells like monocyte-derived dendritic cells (MDDCs) and lymphocytes. nih.gov In one key study, the effects of various surface modifications on PSi nanoparticles were evaluated to understand their immunostimulative potential. nih.gov
The research revealed that the surface chemistry had a profound impact on the immune response. While thermally oxidized (TOPSi) and thermally hydrocarbonized (THCPSi) porous silicon nanoparticles were found to induce a high rate of immunoactivation, other modifications had different effects. nih.gov Specifically, when the surface of thermally carbonized PSi (TCPSi) nanoparticles was functionalized with (3-aminopropyl)triethoxysilane (APTES), the resulting nanoplatforms did not induce any significant immunological response. nih.gov This lack of activation suggests that such modifications could be advantageous for applications where an immune response is undesirable, such as in the delivery of immunosuppressive molecules. nih.gov
The findings indicate that nanoparticles with a higher concentration of nitrogen or oxygen on their outermost layer tend to have a lower immunostimulatory effect compared to those with surfaces rich in C-H structures. nih.gov This ability to "tune" the immune response by altering the surface chemistry of nanoplatforms with triethoxysilane derivatives is a powerful tool. It opens up the possibility of designing nanoparticles specifically for either stimulating the immune system, for example in cancer immunotherapy, or for evading it to deliver drugs without triggering an inflammatory reaction.
Table 2: Immunological Response to Surface-Modified Porous Silicon (PSi) Nanoparticles
| Nanoparticle Surface Chemistry | Effect on Immune Cells (MDDCs) | Potential Application | Reference |
| Thermally Oxidized (TOPSi) | High immunoactivation (increased co-stimulatory markers and cytokine secretion). | Immuno-stimulative treatments. | nih.gov |
| Thermally Hydrocarbonized (THCPSi) | High immunoactivation (increased co-stimulatory markers and cytokine secretion). | Immuno-stimulative treatments. | nih.gov |
| (3-aminopropyl)triethoxysilane functionalized TCPSi | No significant immunological response induced. | Delivery of immunosuppressive molecules. | nih.gov |
| Thermally Carbonized (TCPSi) | No significant immunological response induced. | Delivery of immunosuppressive molecules. | nih.gov |
Computational Studies and Theoretical Modeling of Triethoxychlorosilane
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for studying the electronic structure of many-body systems. It has been instrumental in elucidating the properties and reactivity of organosilicon compounds, including triethoxychlorosilane.
Electronic Structure and Molecular Properties
DFT calculations can provide detailed information about the electronic structure and various molecular properties of this compound. The distribution of electron density, molecular orbital energies, and electrostatic potential are key descriptors of its reactivity. The silicon atom, bonded to an electronegative chlorine atom and three ethoxy groups, is the primary electrophilic center.
Computed molecular properties for this compound are summarized in the table below. These parameters, derived from computational models, offer a quantitative basis for understanding the molecule's behavior.
| Property | Value |
| Molecular Weight | 198.72 g/mol |
| Exact Mass | 198.0478986 Da |
| Molecular Formula | C6H15ClO3Si |
| XLogP3-AA | 2.3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 6 |
| Topological Polar Surface Area | 27.7 Ų |
| Heavy Atom Count | 11 |
| Formal Charge | 0 |
| Complexity | 134 |
| Isotope Atom Count | 0 |
| Defined Atom Stereocenter Count | 0 |
| Undefined Atom Stereocenter Count | 0 |
| Defined Bond Stereocenter Count | 0 |
| Undefined Bond Stereocenter Count | 0 |
| Covalently-Bonded Unit Count | 1 |
| Compound Is Canonicalized | Yes |
This data is computationally derived and provided for theoretical insight.
Reaction Mechanism Elucidation
DFT calculations are particularly valuable for elucidating the mechanisms of reactions involving this compound, such as hydrolysis and condensation. These studies can map out the potential energy surface of a reaction, identifying transition states and intermediates. For instance, the hydrolysis of the Si-Cl bond is a crucial first step in many of its applications. DFT can model the approach of a water molecule, the formation of a pentacoordinate silicon intermediate, and the subsequent departure of the chlorine atom. Similarly, the mechanisms of condensation reactions, leading to the formation of siloxane bridges, can be investigated to understand the kinetics and thermodynamics of polysiloxane network formation. While specific DFT studies on this compound's reaction mechanisms are not abundant in the public literature, the principles are well-established from studies on analogous chlorosilanes and alkoxysilanes.
Thermodynamic Stability Predictions
The thermodynamic stability of this compound and its reaction products can be predicted using DFT. By calculating the Gibbs free energy of reactants, transition states, and products, the spontaneity and equilibrium position of reactions can be determined. For example, DFT can be employed to calculate the enthalpy and entropy of hydrolysis and condensation reactions, providing insights into their feasibility under different conditions. These predictions are crucial for optimizing reaction conditions in industrial processes that utilize this compound.
Molecular Dynamics (MD) and Monte Carlo (MC) Simulations
While DFT is excellent for studying the electronic details of individual molecules and reaction steps, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful techniques for exploring the behavior of larger systems over longer timescales.
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For this compound, MD simulations could be used to study its behavior in solution, its interaction with surfaces, and the formation of self-assembled monolayers or bulk polymer networks. For instance, MD could simulate the diffusion of this compound molecules in a solvent and their subsequent adsorption and reaction on a substrate.
Quantum Chemical Parameters and Reactivity Prediction
DFT calculations provide a suite of quantum chemical parameters that are useful for predicting the reactivity of this compound. These descriptors are derived from the electronic structure and can offer a quantitative measure of a molecule's propensity to participate in chemical reactions.
Key parameters include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity.
Global Hardness and Softness: These parameters quantify the resistance of a molecule to changes in its electron distribution.
Electronegativity: This describes the ability of a molecule to attract electrons.
By calculating these parameters for this compound, its reactivity towards various nucleophiles and electrophiles can be predicted, aiding in the design of new synthetic routes and materials.
Correlation with Experimental Findings
A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, computational predictions can be correlated with a range of experimental findings to ensure the accuracy and reliability of the theoretical methods.
For example, calculated vibrational frequencies from DFT can be compared with experimental infrared (IR) and Raman spectra to validate the computed molecular geometry. Predicted reaction energies and barriers can be compared with experimentally determined reaction rates and thermodynamic data. Furthermore, the structural and electronic properties predicted for materials derived from this compound, such as polysiloxane films, can be correlated with experimental characterization techniques like X-ray diffraction, nuclear magnetic resonance (NMR) spectroscopy, and atomic force microscopy (AFM). This synergy between computational modeling and experimental work is essential for developing a comprehensive understanding of the chemical behavior of this compound and for the rational design of new materials and processes.
Environmental and Safety Considerations in Advanced Research Settings
Hazard Assessment and Risk Management in Laboratories
A thorough hazard assessment is the foundation of safe laboratory practice when working with "Triethoxychlorosilane". This compound presents a combination of flammability, corrosive, and toxic hazards that require careful management.
Hazard Identification and Analysis:
"this compound" is classified as a flammable liquid and vapor. It is also corrosive, capable of causing severe skin burns and eye damage nih.govnextsds.com. Inhalation of its vapors can be toxic, and it is harmful if swallowed . A primary hazard stems from its reactivity with water and moisture, which leads to the release of flammable gases that can ignite spontaneously gelest.com. The compound is also incompatible with strong oxidizing agents, strong acids, and strong bases fishersci.com.
Key hazards are summarized in the table below:
| Hazard Classification | GHS Hazard Statement | Description |
| Flammable Liquid | H226 | Flammable liquid and vapor nih.govnextsds.com |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage nih.govnextsds.com |
| Acute Toxicity (Inhalation) | H330 | Fatal if inhaled nextsds.com |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
Risk Mitigation and Control Measures:
To manage these risks, a multi-layered approach of engineering controls, administrative controls, and personal protective equipment (PPE) is essential.
Engineering Controls: All work with "this compound" should be conducted within a chemical fume hood to control vapor inhalation. The work area must be equipped with explosion-proof electrical/ventilating/lighting equipment fishersci.com. An emergency eyewash station and safety shower must be readily accessible.
Administrative Controls: Laboratories must develop and enforce Standard Operating Procedures (SOPs) for the safe handling of "this compound". Access to areas where the chemical is used should be restricted to trained personnel. Quantities of the chemical stored in the laboratory should be minimized.
Personal Protective Equipment (PPE): Appropriate PPE is the final line of defense. This includes flame-resistant lab coats, chemical-resistant gloves (such as nitrile), and tight-sealing safety goggles. A face shield should also be worn to protect against splashes tcichemicals.com.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical to prevent accidents and exposure.
Handling Procedures:
Handle the compound under an inert, dry atmosphere, such as nitrogen or argon, to prevent contact with moisture nextsds.com.
Use only non-sparking tools and take precautionary measures against static discharge gelest.com.
Ground and bond containers during transfer operations to prevent static electricity buildup gelest.com.
Avoid breathing vapors and prevent contact with skin, eyes, and clothing.
Storage Requirements:
Store "this compound" in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames fishersci.com.
Keep containers tightly sealed to prevent moisture from entering nextsds.com.
Store separately from incompatible materials like strong acids, bases, and oxidizing agents fishersci.com.
The storage area should be designated for flammable liquids.
Emergency and Spill Response:
In the event of a spill, immediate and appropriate action is necessary to prevent escalation.
Small Spills: For small spills, absorb the material with a non-combustible absorbent material like sand or vermiculite. Place the absorbed material into a sealed container for proper disposal.
Large Spills: In the case of a large spill, evacuate the area immediately. If the spill is flammable, eliminate all ignition sources. Dike the spill to prevent it from spreading and entering drains. Emergency responders should wear appropriate PPE, including respiratory protection.
First Aid: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention. If inhaled, move the individual to fresh air and seek medical help noaa.gov.
Environmental Fate and Transport Considerations
Understanding the environmental fate of "this compound" is crucial for assessing its potential impact and ensuring responsible disposal. The primary environmental interaction of this compound is its rapid hydrolysis.
Hydrolysis and its Products:
"this compound" reacts readily with water, including moisture in the air and soil. This hydrolysis reaction breaks down the compound into ethanol (B145695) and silanols oecd.orgnih.gov. The silanols are unstable and will further condense to form siloxanes and ultimately silicon dioxide.
The resulting silanetriol is unstable and will polymerize.
Environmental Distribution and Persistence:
Due to its rapid hydrolysis, "this compound" itself is not expected to persist in the environment oecd.org. The environmental fate is therefore determined by its hydrolysis products.
Ethanol: Ethanol is readily biodegradable and is not expected to persist in the environment.
Silanols/Siloxanes: The silanol (B1196071) hydrolysis products are not readily biodegradable oecd.org. They are expected to partition primarily to soil and sediment. While the parent compound has a low potential for bioaccumulation, the behavior of its degradation products needs to be considered oecd.org.
Ecotoxicity:
The ecotoxicity of "this compound" is primarily attributed to its hydrolysis products. The hydrochloric acid formed during hydrolysis can lead to a decrease in the pH of aquatic environments, which can be toxic to aquatic organisms in poorly buffered systems oecd.org. The silanol products are generally considered to have low toxicity oecd.org.
Future Directions and Emerging Research Areas
Novel Synthetic Routes and Catalysts
The exploration of new synthetic pathways and catalytic systems for producing and utilizing triethoxychlorosilane and its derivatives is driven by the need for higher efficiency, selectivity, and sustainability.
Direct Synthesis and Alternative Precursors: Traditionally, chlorosilanes are produced via the Rochow-Müller process. However, research is exploring chlorine-free routes to produce related alkoxysilanes, which can then be functionalized. For instance, methods for the direct synthesis of triethoxysilane (B36694) from metallic silicon and ethanol (B145695) using copper-based catalysts are being refined. google.com A patented process highlights the use of Raney Cu as a primary catalyst after activating silicon powder with a copper oxide composite catalyst, achieving high conversion rates and selectivity, which is suitable for large-scale industrial production. google.com While this produces the related triethoxysilane, such advancements point towards a future of more direct and less hazardous syntheses for functionalized silanes.
Advanced Catalytic Systems: The functionalization of silanes often involves hydrosilylation, and catalyst innovation is a key research area. Recent studies have focused on developing low-cost, efficient, and stable heterogeneous catalysts.
Bimetallic Catalysts: Bimetallic systems have shown significant performance advantages over monometallic catalysts. mdpi.com Research has demonstrated the synthesis of a novel Pt-Cu bimetallic catalyst supported on nitrogen-doped hazelnut shell biochar. mdpi.com This system, featuring a divalent platinum-vinylamine complex, exhibits high activity, selectivity, and stability for the hydrosilylation of alkenes with triethoxysilane under mild, solvent-free conditions. mdpi.com
"Click Silylation": The use of "click" chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), is emerging as a powerful method for modifying silanes like γ-azidopropyltriethoxysilane. This one-pot operation allows for the synthesis of a wide range of novel 1,2,3-triazole-triethoxysilane derivatives. researchgate.net
| Catalyst System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Raney Cu with CuO/Cu₂O activation | Direct Synthesis (of Triethoxysilane) | Chlorine-free route, high silicon conversion (>80%), high selectivity (>95%), suitable for industrial scale. | google.com |
| Pt-Cu Bimetallic on Hazelnut Biochar | Hydrosilylation | High catalytic activity, excellent regioselectivity, high stability, uses a sustainable bio-support, solvent-free conditions. | mdpi.com |
| Copper (I) Catalysts | Azide-Alkyne Cycloaddition ('Click Silylation') | High efficiency for creating complex polyfunctional triethoxysilanes in a one-pot operation. | researchgate.net |
Advanced Functional Materials Development
This compound serves as a fundamental building block for a diverse range of advanced materials, leveraging its ability to form robust siloxane networks and to couple organic functionalities with inorganic substrates.
Hybrid Organic-Inorganic Materials: this compound is a precursor for creating hyperconnected molecular glass network architectures. These hybrid materials exhibit exceptional elastic properties, which are fundamentally controlled by the connectivity designed into the intrinsic molecular structure. sigmaaldrich.com
Surface Functionalization: The compound is widely used to modify the surfaces of inorganic materials to tailor their properties. For example, it has been used in the modification of SBA-15, a mesoporous silica (B1680970), to immobilize enzymes like lipases. This functionalization is critical for applications in biocatalysis. sigmaaldrich.com
Responsive Materials and Sensors: Organoalkoxysilanes derived from triethoxysilane are used to construct materials that respond to specific stimuli. Researchers have built solid-state temperature-responsive sensors based on localized surface plasmon resonance (LSPR) by functionalizing gold nanoprisms with thermos-responsive polymers using triethoxysilane derivatives. jocpr.com
| Material Type | Application | Role of this compound/Derivative | Reference |
|---|---|---|---|
| Hyperconnected Molecular Glass | High-Performance Nanomaterials | Precursor for creating hybrid organic-inorganic networks with exceptional mechanical properties. | sigmaaldrich.com |
| Functionalized Mesoporous Silica (SBA-15) | Enzyme Immobilization, Catalysis | Used as a coupling agent to modify the silica surface for attaching organic molecules (e.g., lipases). | sigmaaldrich.com |
| LSPR-based Nanosensors | Sensing and Diagnostics | Component in the polymer linker used to attach thermos-responsive polymers to gold nanoprisms. | jocpr.com |
**8.3. Integration with Emerging Technologies (e.g., AI in Materials Design)
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize materials science, accelerating the discovery and optimization of functional materials derived from precursors like this compound. mdpi.comarxiv.org
Accelerated Discovery and Property Prediction: AI algorithms can analyze vast datasets to uncover complex correlations between molecular structures, compositions, and material properties. mdpi.comaitenea.com This allows researchers to predict the performance of new materials, such as those functionalized with this compound, reducing the need for time-consuming trial-and-error experimentation. escholarship.org For instance, ML models can forecast the mechanical, thermal, or electronic properties of novel silane-based composites. arxiv.org
Generative Inverse Design: Beyond prediction, generative AI models can perform "inverse design." cornell.edu Instead of predicting the properties of a given material, these models can suggest novel molecular structures—including new organosilane precursors—that are predicted to have specific, desired functionalities. youtube.com This approach can guide synthetic chemists toward the most promising candidates for applications ranging from energy storage to electronics. aitenea.comsandboxaq.com
Optimization of Synthesis: AI can also optimize synthetic routes and reaction conditions. aitenea.com By analyzing data from past experiments, machine learning can identify the optimal parameters to maximize yield and purity, and even suggest entirely new, more efficient synthetic pathways. This is particularly relevant for complex multi-step syntheses involving this compound derivatives.
| AI Application Area | Function | Potential Impact on Silane Chemistry | Reference |
|---|---|---|---|
| Predictive Modeling | Predicts material properties from structure and composition. | Faster screening of potential functional silanes and composites without synthesis. | mdpi.comsandboxaq.com |
| Generative Inverse Design | Generates novel molecular structures with desired properties. | Discovery of new this compound derivatives tailored for specific advanced applications. | cornell.eduyoutube.com |
| Process Optimization | Identifies optimal reaction conditions and synthetic pathways. | More efficient, cost-effective, and sustainable synthesis of silane-based materials. | aitenea.com |
Sustainable and Bio-Renewable Applications
A significant future direction for this compound chemistry is its application in creating more sustainable materials and processes, aligning with the principles of green chemistry and the circular economy.
Bio-based Catalyst Supports: As previously mentioned, research into using waste biomass, such as hazelnut shells, to create biochar supports for catalysts represents a key sustainable innovation. mdpi.com This approach not only provides a low-cost and renewable material but also adds value to agricultural waste streams. mdpi.com
Modification of Natural Fibers and Composites: this compound and related compounds are used to treat natural fibers (e.g., from wood or other plants) to make them more compatible with polymer matrices in bio-based composites. researchgate.net This surface modification reduces the hydrophilic nature of the fibers, leading to better interfacial adhesion and improved mechanical properties and water resistance in the final composite material. researchgate.netresearchgate.net This enhances the performance of green composites, making them viable alternatives to petroleum-based plastics.
Q & A
Basic: What are the standard synthetic protocols for Triethoxychlorosilane, and how can purity be optimized?
This compound ((C₂H₅O)₃SiCl) is typically synthesized via alcoholysis of silicon tetrachloride (SiCl₄) with ethanol in the presence of a base like triethylamine (Et₃N) to neutralize HCl byproducts. Key steps include:
- Reaction setup : Anhydrous conditions are critical to avoid hydrolysis. Ethanol is added dropwise to SiCl₄ under inert atmosphere (e.g., N₂ or Ar) .
- Purification : Fractional distillation under reduced pressure (e.g., 80–100°C at 10 mmHg) isolates the product. Impurities like residual Et₃N·HCl are removed by filtration .
- Quality control : Purity (>98%) is verified via ¹H/²⁹Si NMR and FTIR spectroscopy to confirm ethoxy and chloride substituents .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
This compound is moisture-sensitive and releases HCl upon hydrolysis. Key precautions include:
- PPE : Chemical-resistant gloves (nitrile), goggles, and lab coats. Fume hoods are mandatory to mitigate HCl vapor exposure .
- Storage : Inert atmosphere (argon) and desiccants (molecular sieves) prevent premature hydrolysis. Containers must be sealed and labeled with hazard warnings .
- Emergency response : Immediate rinsing with water for skin/eye contact (15+ minutes) and neutralization of spills with sodium bicarbonate .
Advanced: How can this compound be utilized to functionalize silicon dioxide surfaces for electronic applications?
This compound is widely used to form self-assembled monolayers (SAMs) on SiO₂ substrates for field-effect transistors (FETs) or sensors:
- Surface activation : SiO₂ substrates are cleaned via piranha solution (H₂SO₄:H₂O₂ 3:1) to generate hydroxyl groups .
- SAM formation : this compound is dissolved in anhydrous toluene, and substrates are immersed for 12–24 hours. Ethoxy groups hydrolyze to silanols, forming covalent Si–O–Si bonds with the surface .
- Characterization : Ellipsometry measures monolayer thickness (~1–2 nm), while XPS confirms Si–O bonding and absence of chloride residues .
Advanced: What analytical techniques resolve structural ambiguities in this compound derivatives?
Contradictions in reported reactivity or stability often stem from trace moisture or catalytic impurities. Methodological approaches include:
- Spectroscopy : ²⁹Si NMR distinguishes between monomeric and oligomeric species (e.g., δ −45 ppm for (C₂H₅O)₃SiCl vs. δ −35 ppm for dimers) .
- Chromatography : GC-MS identifies volatile byproducts (e.g., EtOH, HCl) .
- Kinetic studies : Controlled hydrolysis rates under varying humidity (10–90% RH) clarify environmental stability .
Advanced: How should researchers address discrepancies in catalytic activity data for this compound-mediated reactions?
Conflicting data (e.g., variable reaction yields) may arise from:
- Impurity profiling : ICP-MS detects metal contaminants (e.g., Fe³⁺) that accelerate hydrolysis .
- Replication studies : Reproducing conditions (solvent purity, temperature gradients) from literature to isolate variables .
- Computational modeling : DFT calculations predict hydrolysis pathways and identify rate-limiting steps under different solvents (toluene vs. THF) .
Basic: What solvents and conditions are optimal for storing this compound solutions?
- Solvent selection : Anhydrous toluene or hexane (0.1–0.5 M) minimizes hydrolysis. Protic solvents (e.g., ethanol) must be avoided .
- Stability : Solutions remain stable for <48 hours at −20°C under argon. Long-term storage requires neat liquid at −40°C .
Advanced: What strategies mitigate side reactions during this compound-based polymer synthesis?
Undesired crosslinking or oligomerization is common. Mitigation involves:
- Stoichiometric control : Substrate-to-silane ratios (1:1.05) minimize excess reagent .
- Catalyst screening : Lewis acids (e.g., Ti(OiPr)₄) improve regioselectivity in grafting reactions .
- In-situ monitoring : Real-time FTIR tracks Si–Cl bond consumption (650 cm⁻¹ peak) to terminate reactions at 90% conversion .
Advanced: How can interfacial properties of this compound-modified surfaces be tailored for biomedical applications?
- Hydrophobicity tuning : Varying ethoxy/chloride ratios alters contact angles (70–110°). Excess chloride increases reactivity toward biomolecules .
- Biocompatibility assays : XTT assays on functionalized surfaces quantify cell viability to optimize silane density .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
